N-(2,4-dimethoxyphenyl)-4-(2,4-dimethylphenoxy)butanamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-4-(2,4-dimethylphenoxy)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of two aromatic rings, each substituted with methoxy and dimethyl groups, connected by a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-4-(2,4-dimethylphenoxy)butanamide typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 2,4-dimethoxybenzoic acid with 4-(2,4-dimethylphenoxy)butan-1-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an aprotic solvent like dichloromethane at room temperature.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-4-(2,4-dimethylphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the aromatic rings can be oxidized to form corresponding quinones.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-4-(2,4-dimethylphenoxy)butanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or liquid crystals.
Biological Studies: It can be used to study the interactions of amide-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(2,4-dimethylphenoxy)butanamide involves its interaction with specific molecular targets. The methoxy and dimethyl groups on the aromatic rings can enhance its binding affinity to certain enzymes or receptors. The amide bond can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-4-(2,4-dimethylphenoxy)butanamide: Characterized by methoxy and dimethyl substitutions on the aromatic rings.
N-(2,4-dimethoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide: Similar structure but with chlorine substitutions instead of methyl groups.
N-(2,4-dimethoxyphenyl)-4-(2,4-dimethylphenoxy)pentanamide: Similar structure but with a pentanamide chain instead of butanamide.
Uniqueness
This compound is unique due to the specific combination of methoxy and dimethyl groups on the aromatic rings, which can influence its chemical reactivity and biological activity. The butanamide chain also provides a specific spatial arrangement that can affect its interactions with molecular targets.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(2,4-dimethylphenoxy)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-14-7-10-18(15(2)12-14)25-11-5-6-20(22)21-17-9-8-16(23-3)13-19(17)24-4/h7-10,12-13H,5-6,11H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUWDEDDANPVEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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